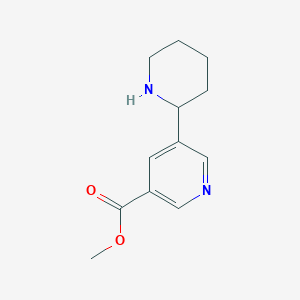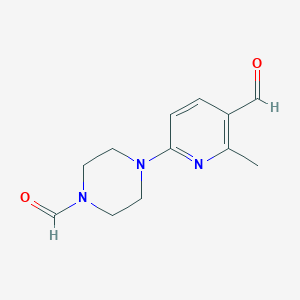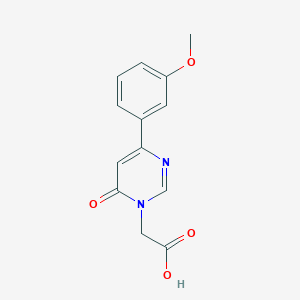
2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a pyridine ring at the 4-position, and a carboxylic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired pyrimidine ring . Subsequent functional group transformations, such as hydrogenation and carboxylation, yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. The scalability of the synthesis is also a critical factor, ensuring that the compound can be produced in large quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving pyrimidine pathways.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes involved in metabolic processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- 2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 2-Cyclopropyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid apart is its unique combination of a cyclopropyl group, a pyridine ring, and a carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H11N3O2 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c17-13(18)10-7-15-12(9-1-2-9)16-11(10)8-3-5-14-6-4-8/h3-7,9H,1-2H2,(H,17,18) |
Clave InChI |
GRGZSOILZIRJCE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)








![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)


